Isocyanic acid, trityl ester
Description
Isocyanic acid esters are a class of compounds characterized by the functional group –N=C=O attached to an organic moiety. These compounds are pivotal in industrial applications, particularly in polyurethane synthesis.
MDI (CAS 101-68-8) consists of two phenyl rings connected by a methylene bridge, each bearing an isocyanate group . Its polymeric form (PMDI, CAS 26447-40-5) is a mixture of oligomers with higher molecular weights, offering tailored reactivity for specialized polymers . Similarly, TDI (CAS 584-84-9) features a toluene backbone with isocyanate groups at the 2,4- or 2,6-positions, providing flexibility in foam production .
Properties
CAS No. |
4737-21-7 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
[isocyanato(diphenyl)methyl]benzene |
InChI |
InChI=1S/C20H15NO/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
ZZEZBJYXRZZMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Photoredox Catalytic Cyanation
Trityl isocyanide enables visible-light-driven cyanation of carboxylic acids, alcohols, and alkyl halides via a radical-based mechanism .
Mechanism:
-
Radical Generation : Substrates (e.g., carboxylic acids) undergo photoredox-initiated decarboxylation to form alkyl radicals.
-
Radical Trapping : The alkyl radical adds to the isocyanide’s carbon, forming an imidoyl radical intermediate.
-
β-Scission : Fragmentation releases the nitrile product and a stabilized trityl radical, which regenerates the photocatalyst via reduction .
Key Data:
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Decanoic acid | 440 nm LED, 4CzIPN (1 mol%), MeCN | 82 | |
| 1-Iodododecane | Et₃N (2 equiv.), MeCN, 16 h | 91 | |
| Cyclohexanol | DMSO, K₃PO₄, Ir-cat (1 mol%) | 70 |
Applications :
Thermolysis and Fragmentation
Thermal decomposition of trityl isocyanate derivatives produces diverse intermediates and products .
Reactions:
-
Bisazo Compound Formation : Thermolysis of trityl phenylcyanomethylenenitronate in toluene yields α,α'-bis(trityl)stilbene (18%) and 4,5-diphenyl-1-trityloxy-1,2,3-triazole (24%) .
-
Oxadiazolone Synthesis : Fragmentation in the presence of phenyl isocyanate generates 3,4-diphenyl-1,2,4-oxadiazol-5-one .
Conditions:
| Reaction | Temperature | Solvent | Products |
|---|---|---|---|
| Nitronate ester thermolysis | 5°C | Toluene | Bisazostilbene, Triazole derivative |
| With phenyl isocyanate | -20°C | DMSO | Oxadiazolone, Triazole |
Nucleophilic Additions and Cycloadditions
The isocyanate group undergoes nucleophilic attacks and cycloadditions.
Reactions:
-
Urea Formation : Reaction with amines (e.g., aniline) produces substituted ureas.
-
Carbamate Synthesis : Alcohols react to form carbamates.
-
[3+2] Cycloaddition : With azides, forms 1,2,3-triazoles under Cu-catalyzed conditions.
Isotopic Labeling
Trityl isocyanide facilitates ¹³C-labeling via radical trapping :
-
Example : ¹³C-labelled trityl isocyanide (¹³C-2a) reacts with alkyl halides to yield ¹³C-nitriles (e.g., ¹³C-17, hydrolyzed to ¹³C-gemfibrozil in 90% yield) .
Solvent and Catalyst Effects
-
Solvent Optimization : DMSO improves yields in decarboxylative cyanation (82% vs. 68% in MeCN) .
-
Catalyst Efficiency : 4CzIPN outperforms other photocatalysts due to favorable redox potentials .
Stability and Selectivity
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Nomenclature
Physical Properties
Q & A
What are the recommended methods for synthesizing and purifying isocyanic acid, trityl ester in laboratory settings?
Classification : Basic
Methodological Answer :
Synthesis typically involves the reaction of trityl alcohol with isocyanic acid precursors under anhydrous conditions to avoid hydrolysis. Key steps include:
- Using a Schlenk line or glovebox to prevent moisture exposure, as water reacts with the ester to form CO₂ .
- Catalytic agents (e.g., triethylamine) to facilitate nucleophilic substitution.
- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >98% purity, verified by GC analysis .
How can researchers characterize the structural and functional properties of this compound?
Classification : Basic
Methodological Answer :
Characterization involves:
- NMR Spectroscopy : H and C NMR to confirm the trityl group (aromatic protons at δ 7.2–7.5 ppm) and isocyanate moiety (C=O stretch at ~2250 cm⁻¹ in IR) .
- Mass Spectrometry : Electron ionization (EI-MS) to detect molecular ion peaks (e.g., [M]⁺ at m/z 295) and fragmentation patterns consistent with trityl esters .
- Elemental Analysis : Matching experimental C/H/N/O ratios to theoretical values (e.g., C₈H₇NO) .
What are the key reactivity patterns of this compound with common nucleophiles?
Classification : Advanced
Methodological Answer :
The ester reacts with nucleophiles via isocyanate group activation:
- Amines : Forms urea derivatives at room temperature; monitor reaction progress via TLC.
- Alcohols : Requires elevated temperatures (60–80°C) to form carbamates; use catalytic bases (e.g., DBU) .
- Water : Hydrolysis produces CO₂ and tritylamine, necessitating strict moisture control .
Contradictions in reaction yields may arise from steric hindrance of the trityl group, requiring optimization of solvent polarity (e.g., DMF vs. THF) .
How should researchers mitigate hazards associated with handling this compound?
Classification : Basic
Methodological Answer :
Safety protocols include:
- Ventilation : Use fume hoods to prevent inhalation exposure (DOT Hazard Class 6.1) .
- Storage : Inert atmosphere (argon) and desiccants to avoid hydrolysis; incompatible with strong acids/bases .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats due to flammability risks .
What analytical challenges exist in detecting trace amounts of this compound in environmental samples?
Classification : Advanced
Methodological Answer :
Trace detection requires:
- GC-MS : Derivatization with pentafluorobenzyl bromide to enhance volatility and sensitivity .
- Calibration Standards : Use isotopically labeled analogs (e.g., C-trityl ester) to correct for matrix effects.
Discrepancies in atmospheric studies (e.g., diurnal concentration variations) may stem from secondary formation pathways, necessitating source apportionment models .
How do thermochemical data discrepancies for isocyanic acid derivatives impact reaction feasibility studies?
Classification : Advanced
Methodological Answer :
Thermochemical values (e.g., ΔfH°gas = 238 kJ/mol) from NIST may conflict with older literature (e.g., Compernolle 1975 reports ΔfH°gas = 245 kJ/mol). Resolve contradictions by:
- Validating computational methods (e.g., DFT-B3LYP/6-311++G(d,p)) against experimental benchmarks.
- Reassessing reaction thermodynamics using updated entropy (S°gas = 320 J/mol·K) and Gibbs free energy data .
What experimental designs are optimal for studying the hydrolysis kinetics of this compound?
Classification : Advanced
Methodological Answer :
Design considerations:
- Kinetic Monitoring : Use stopped-flow UV-Vis spectroscopy to track hydrolysis rates (λ = 250 nm for tritylamine) .
- pH Control : Buffer solutions (pH 4–10) to isolate acid/base-catalyzed pathways.
- Temperature Gradients : Arrhenius plots (25–50°C) to calculate activation energies.
Contradictions in rate constants may arise from solvent polarity effects or impurities; replicate trials and HPLC validation are critical .
How can computational models predict the environmental persistence of this compound?
Classification : Advanced
Methodological Answer :
- QSPR Models : Correlate logP (experimental value ~6.58 ) with biodegradation half-lives.
- Atmospheric Lifetime : Estimate OH radical reaction rates (kOH) using molecular orbital calculations (e.g., MOPAC).
Validate models against field data from urban/rural sites, where diurnal profiles indicate photolytic degradation dominance .
What strategies address contradictions in reported mass spectral fragmentation patterns of trityl esters?
Classification : Advanced
Methodological Answer :
Resolve inconsistencies by:
- High-Resolution MS : Differentiate isobaric ions (e.g., [C₈H₅O]⁺ vs. [C₇H₇N]⁺) with FT-ICR instruments .
- Collision-Induced Dissociation (CID) : Compare fragmentation pathways at varying collision energies (10–30 eV).
Cross-reference data with NIST Chemistry WebBook entries for isocyanic acid derivatives .
How should researchers structure a manuscript reporting novel trityl ester derivatives?
Classification : Basic
Methodological Answer :
Follow IMRaD format:
- Introduction : Link synthetic objectives to gaps in urea/carbamate chemistry .
- Methods : Detail anhydrous techniques and purity validation (GC, NMR) .
- Results : Use tables to summarize reaction yields (e.g., Table 1) and figures for spectral data .
- Discussion : Contrast observed reactivity with prior studies on methyl/phenyl isocyanates .
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